molecular formula C20H27P B1301956 JohnPhos CAS No. 224311-51-7

JohnPhos

Cat. No. B1301956
M. Wt: 298.4 g/mol
InChI Key: CNXMDTWQWLGCPE-UHFFFAOYSA-N
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Description

JohnPhos refers to a class of phosphine ligands characterized by a biphenyl backbone with dialkylphosphino groups. These ligands are known for their electron-donating and steric properties, which make them valuable in various chemical reactions, particularly in transition-metal catalysis .

Synthesis Analysis

The synthesis of JohnPhos ligands involves the attachment of alkyl groups to a biphenyl phosphine, which can be achieved through various synthetic routes. The electron-donating and steric properties of these ligands can be fine-tuned by altering the alkyl substituents, allowing for the design of ligands with specific reactivity and selectivity profiles .

Molecular Structure Analysis

JohnPhos ligands exhibit a biphenyl structure with phosphorus atoms bearing alkyl groups. The molecular structure is influenced by both steric and electronic factors, which can affect the ligand's reactivity and its ability to form complexes with metals. X-ray crystallography has been used to determine the structure of various metal complexes with JohnPhos ligands, providing insights into their bonding scenarios .

Chemical Reactions Analysis

JohnPhos ligands have been employed in a variety of chemical reactions, including hydrogenation, hydrosilylation, and C-C bond formation. Their strong σ-donating ability and large steric profile make them particularly effective in asymmetric catalysis, leading to high enantioselectivities and low catalyst loadings . Additionally, the reactivity of JohnPhos ligands can be influenced by π-backbonding and non-covalent interactions, as observed in gold(I) complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of JohnPhos ligands are largely determined by their electronic and steric characteristics. The electron-donating ability of the alkyl groups attached to the phosphorus atoms can be quantified using various analytical techniques, such as Cotton-Kraihanzel analysis. The steric properties, on the other hand, can be assessed by examining the percent buried volume (%V(bur)) of the ligands in metal complexes. These properties are crucial for understanding the ligand's behavior in catalytic systems and for designing new ligands with desired reactivity .

Case Studies

JohnPhos ligands have been used in several case studies, demonstrating their versatility and effectiveness in catalysis. For instance, they have been applied in Pd-catalyzed allylic alkylations, where their rigid bicyclic structure has been shown to provide high enantioselectivities . In another study, a cationic trigold-JohnPhos species was synthesized and characterized, revealing an unprecedented coordination mode and providing insights into the catalytic implications of such complexes .

Scientific Research Applications

Phosphine-Catalyzed Aryne Oligomerization

A study by Bürger et al. (2021) explored the role of JohnPhos in phosphine-catalyzed oligomerization of arynes. The use of JohnPhos was key to accessing α,ω-bisfunctionalized oligo(ortho-arylenes), providing insights into the formation of complex organic structures. This demonstrates JohnPhos’s utility in organic synthesis, particularly in the formation of diverse oligomers under optimized conditions (Bürger et al., 2021).

Steric and Electronic Influences in Ligands

Kendall et al. (2016) investigated the electronic and steric properties of Buchwald-type ligands, including R-JohnPhos variants. Their findings regarding the σ-donating abilities and steric influences of these ligands contribute significantly to the understanding of ligand-metal interactions in catalysis (Kendall et al., 2016).

Gold(I) Catalysts in Organic Reactions

The study by Caniparoli et al. (2022) highlights the application of JohnPhos-type ligands in enantioselective gold(I) catalysis. This research sheds light on the use of JohnPhos in creating chiral environments for specific chemical reactions, expanding the potential for asymmetric synthesis (Caniparoli et al., 2022).

Inhibition of T Cell Proliferation

Dean et al. (2017) utilized JohnPhos in the study of cationic complexes with antiproliferative activity in T lymphocyte cells. The research underscores JohnPhos's role in medical research, specifically in exploring new treatments for autoimmune diseases (Dean et al., 2017).

Photophysical Properties of Copper(I) Complexes

Kakizoe et al. (2017) investigated the photophysical properties of copper(I) complexes with JohnPhos. The study provides insights into the luminescence and charge transfer transitions in these complexes, suggesting applications in materials science and optoelectronics (Kakizoe et al., 2017).

Gold-Catalyzed Double Cycloisomerization

Rao et al. (2015) demonstrated the influence of JohnPhos in gold-catalyzed double cycloisomerization, highlighting its role in controlling product selectivity in complex organic reactions. This research is significant in fine-tuning reaction outcomes in synthetic chemistry (Rao et al., 2015).

Future Directions

The influence of changing the degree of fluorination in gold (I) derivatives containing both JohnPhos phosphine and polyfluorinated thiolates has been studied . This indicates potential future research directions in studying the effects of different modifications to the JohnPhos ligand.

properties

IUPAC Name

ditert-butyl-(2-phenylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27P/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXMDTWQWLGCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370169
Record name 2-(Di-tert-butylphosphino)biphenyl
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Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Di-tert-butylphosphino)biphenyl

CAS RN

224311-51-7
Record name 2-(Di-tert-butylphosphino)biphenyl
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Di-tert-butylphosphino)biphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Di-tert-butylphosphino)biphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(DI-TERT-BUTYLPHOSPHINO)BIPHENYL
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y743P380H
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Synthesis routes and methods I

Procedure details

A solution of 2-bromobiphenyl (5.38 g, 23.1 mmol) and a few iodine crystals in 40 mL of THF with magnesium turnings (617 mg, 25.4 mmol) was heated to a reflux for 2 h. Heat was temporarily removed for the addition of cuprous chloride (2.40 g, 24.2 mmol) followed by chlorodi-tert-butylphosphine. Heating was resumed for 8 h. The reaction mixture was then removed from heat and allowed to cool to rt. The reaction mixture was poured onto 200 mL of 1:1 hexane/ether. The suspension was filtered and the filtercake was washed with 60 mL of hexane. The solid was partitioned between 150 mL of 1:1 hexane/ethyl acetate and 60 mL of concentrated ammonium hydroxide with 100 mL of water. The organic layer was washed with 100 mL of brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The white solid was recrystallized from 30 mL of MeOH to give white crystals of 2-(di-tert-butylphosphino)biphenyl (4.01 g, 58%). A second crop (464 mg, 67%) was obtained by recrystallization from 50 mL of MeOH and 25 mL of water.
Quantity
5.38 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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617 mg
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reactant
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40 mL
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Name
cuprous chloride
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2.4 g
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Synthesis routes and methods II

Procedure details

In a 500 ml four-necked flask thoroughly purged with nitrogen, 9.0 g (0.05 mol) of di-tert-butylphosphinous chloride, 0.07 g (0.0005 mol (corresponding to 1% by mol)) of copper(I) bromide and 50 ml of tetrahydrofuran were placed. To the contents of the flask, a Grignard reagent solution previously prepared from 14.0 g (0.060 mol) of 2-bromobiphenyl and 1.7 g (0.072 mol) of metallic magnesium in 100 ml of tetrahydrofuran was dropwise added over a period of 1 hour with maintaining the temperature at 30° C. to 35° C. After the dropwise addition was completed, stirring was conducted at a reflux temperature for 4 hours. After the temperature of the reaction solution was returned to room temperature, disappearance of di-tert-butylphosphinous chloride was confirmed by gas chromatography. Thereafter, 30 ml of toluene and 30 ml of a 5% sulfuric acid aqueous solution were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent and a low-boiling component were distilled off under reduced pressure to obtain coarse crystals. The coarse crystals were recrystallized from MeOH to obtain 13.2 g (purity: 99.0%) of the aimed di-tert-butyl(2-phenylphenyl)phosphine. The yield was 87.5%. Melting point: 84-85° C.
Quantity
0 (± 1) mol
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reactant
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30 mL
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solvent
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9 g
Type
reactant
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0.07 g
Type
catalyst
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50 mL
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solvent
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[Compound]
Name
Grignard reagent
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0 (± 1) mol
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14 g
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1.7 g
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,830
Citations
AJ Kendall, CA Salazar, PF Martino, DR Tyler - Organometallics, 2014 - ACS Publications
The synthesis of tertiary phosphine oxides from phosphonates was achieved reliably and in good to excellent yields using stoichiometric amounts of alkyl or aryl Grignard reagents and …
Number of citations: 50 pubs.acs.org
AJ Kendall, LN Zakharov, DR Tyler - Inorganic Chemistry, 2016 - ACS Publications
… -JohnPhos ligands follow the trend t Bu-JohnPhos < Et-JohnPhos < i Pr-JohnPhos < Cy-JohnPhos ≪ Me-JohnPhos. … the electronic trends measured for the R-JohnPhos ligands. The R-…
Number of citations: 52 pubs.acs.org
G Moreno-Alcántar, K Hess, JM Guevara-Vela… - Dalton …, 2017 - pubs.rsc.org
We studied the influence of changing the degree of fluorination in eight new gold(I) derivatives containing both JohnPhos phosphine and polyfluorinated thiolates: [Au(SRF)(JPhos)], …
Number of citations: 8 pubs.rsc.org
C Iacobucci, L Massi, E Duñach, P Burk, JF Gal - Organometallics, 2021 - ACS Publications
We report a mass spectrometry study of the interaction between three representative Au(I) catalysts containing the ligands L = JohnPhos (2-biphenylyl[bis(2-methyl-2-propanyl)]…
Number of citations: 4 pubs.acs.org
DR Tyler - 61st Annual Report on Research Under Sponsorship of … - acswebcontent.acs.org
… for the smaller R-JohnPhos ligands could provide superior σ-… effects of the alkyl groups in a range of JohnPhos ligands. … groups, we synthesized the JohnPhos ligands shown in Figure …
Number of citations: 2 acswebcontent.acs.org
J Carreras, A Pereira, M Zanini, AM Echavarren - Organometallics, 2018 - ACS Publications
… In order to more clearly assess the differences between arsine ligand 6 and JohnPhos, we decided to compare the corresponding gold(I) π-alkene complexes. Complexes with simple …
Number of citations: 15 pubs.acs.org
M Bürger, N Ehrhardt, T Barber, LT Ball… - Journal of the …, 2021 - ACS Publications
A phosphine-catalyzed oligomerization of arynes using selenocyanates was developed. The use of JohnPhos as a bulky phosphine is the key to accessing α,ω-bisfunctionalized oligo(…
Number of citations: 10 pubs.acs.org
A Grirrane, E Álvarez, H Garcia… - Chemistry–A European …, 2020 - Wiley Online Library
The cationic complex [(JohnPhos–Au) 3 (acetylide)][SbF 6 ] (JohnPhos=(2‐biphenyl)di‐tert‐butylphosphine, L1) has been characterised structurally and features an acetylide–trigold(I)–…
SG Mahamulkar, I Císařová… - Advanced Synthesis & …, 2018 - Wiley Online Library
… properties of the complexes were studied in 1,6‐enyne cycloisomerization reactions of achiral substrates to benchmark their activity against the efficient achiral catalyst (JohnPhos)AuCl. …
Number of citations: 12 onlinelibrary.wiley.com
R Miller, J Carreras, ME Muratore… - The Journal of …, 2016 - ACS Publications
A practical aminocyclization of 1,6-enynes with a wide variety of substituted anilines, including N-alkyl anilines, has been achived by using cationic [JohnPhosAu(MeCN)]SbF 6 as a …
Number of citations: 14 pubs.acs.org

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